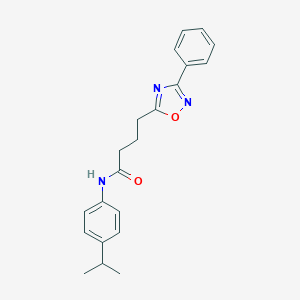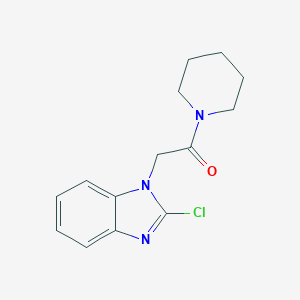
N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as PFOB and belongs to the class of oxadiazole derivatives.
作用机制
The mechanism of action of PFOB is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. PFOB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. PFOB has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
PFOB has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. PFOB has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, PFOB has been reported to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of PFOB is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PFOB is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of PFOB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the investigation of PFOB. One area of interest is the development of novel formulations of PFOB that can improve its solubility and bioavailability. Another area of interest is the investigation of PFOB's potential use in the treatment of various inflammatory and neurodegenerative diseases. Additionally, the development of PFOB-based imaging agents could have significant applications in the diagnosis and monitoring of various diseases.
合成方法
The synthesis of PFOB involves the reaction between 4-isopropylphenyl isocyanate and 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into PFOB. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
PFOB has several potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. PFOB has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PFOB has been investigated for its potential use in cancer therapy due to its ability to inhibit cancer cell growth.
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)16-11-13-18(14-12-16)22-19(25)9-6-10-20-23-21(24-26-20)17-7-4-3-5-8-17/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,22,25) |
InChI 键 |
QMNJDGMCVDIQQT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)

![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)

